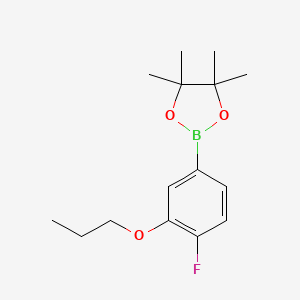
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol is an organic compound that features a phenolic group substituted with a methoxy group and a 1,3-diaminopropane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 1,3-diaminopropane under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 1,3-diaminopropane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The 1,3-diaminopropane moiety can interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-Diaminopropan-2-yl)phenol
- 4-(1,3-Diaminopropan-2-yl)-2-hydroxyphenol
- 4-(1,3-Diaminopropan-2-yl)-2-ethoxyphenol
Uniqueness
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol is unique due to the presence of both a methoxy group and a 1,3-diaminopropane moiety. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918419-42-8 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
4-(1,3-diaminopropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H16N2O2/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,13H,5-6,11-12H2,1H3 |
Clé InChI |
IKPMNBYCXXUUJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(CN)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


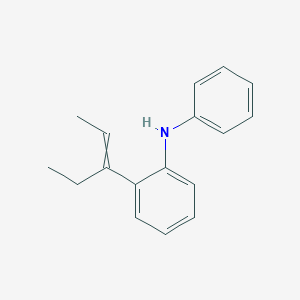
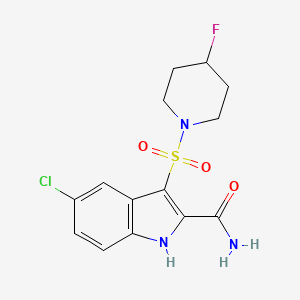

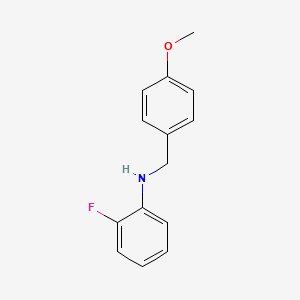
![4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one](/img/structure/B12626730.png)
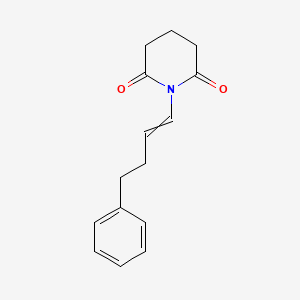
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
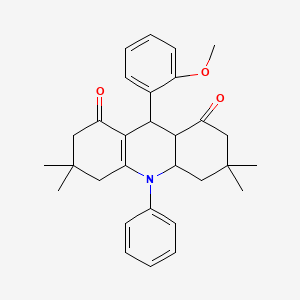

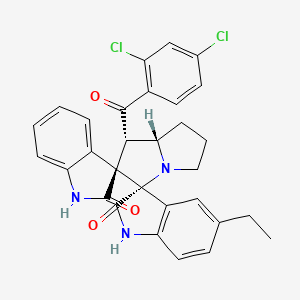
![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)

